1-Chloroisoquinoline-4-carboxylic acid
Overview
Description
1-Chloroisoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the first position and a carboxylic acid group at the fourth position of the isoquinoline ring makes this compound unique and valuable for various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
Similar compounds such as quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases .
Mode of Action
Carboxylic acids, a group to which this compound belongs, are known to react with thionyl chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .
Biochemical Pathways
Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . Alkaline phosphatases play a crucial role in many biological processes, including protein dephosphorylation, transphosphorylation, and the regulation of intracellular levels of phosphate .
Pharmacokinetics
For instance, the presence of a carboxylic acid group can impact the compound’s solubility and absorption .
Result of Action
Similar compounds such as quinoline-4-carboxylic acid derivatives have shown remarkable inhibition of human tissue-nonspecific alkaline phosphatase, human intestinal alkaline phosphatase, and human placental alkaline phosphatase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloroisoquinoline-4-carboxylic acid. It’s important to note that factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroisoquinoline-4-carboxylic acid can be synthesized through several methods. One common method involves the reaction of 4-bromo-1-chloroisoquinoline with tert-butyl lithium in tetrahydrofuran at -80°C under an inert atmosphere. The reaction mixture is then treated with carbon dioxide, followed by acidification with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Chloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield corresponding alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Various substituted isoquinoline derivatives.
Oxidation Products: Isoquinoline-4-carboxylic acid derivatives.
Reduction Products: Isoquinoline-4-methanol derivatives.
Scientific Research Applications
1-Chloroisoquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Isoquinoline-4-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and biological properties.
1-Bromoisoquinoline-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
1-Chloroisoquinoline: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: 1-Chloroisoquinoline-4-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-chloroisoquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPWFBQHRVYUDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695162 | |
Record name | 1-Chloroisoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260794-26-0 | |
Record name | 1-Chloroisoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloroisoquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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